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Compound of Interest

Compound Name:
tert-Butyl 2-(4-

aminophenoxy)ethylcarbamate

Cat. No.: B153103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a bifunctional organic molecule featuring a

Boc-protected amine and a primary aromatic amine. This structure makes it a valuable building

block in medicinal chemistry, particularly as a linker in the synthesis of more complex

molecules such as PROTACs (Proteolysis Targeting Chimeras) or as a precursor for various

pharmaceutical derivatives. An in-depth understanding of its solubility and stability is critical for

its effective use in synthesis, formulation, and biological screening. This technical guide

provides a comprehensive overview of the predicted solubility and stability profile of tert-Butyl
2-(4-aminophenoxy)ethylcarbamate, along with detailed experimental protocols for its

characterization.

Physicochemical Properties
A summary of the basic physicochemical properties of tert-Butyl 2-(4-
aminophenoxy)ethylcarbamate is presented in Table 1.

Table 1: Physicochemical Properties of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
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Property Value Source

CAS Number 159184-15-3 [1][2]

Molecular Formula C₁₃H₂₀N₂O₃ [1]

Molecular Weight 252.31 g/mol [1]

Appearance Solid (predicted) General Knowledge

Melting Point Not available

Boiling Point Not available

Solubility Profile
No specific experimental solubility data for tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is

readily available in the public domain. However, a qualitative and predicted solubility profile can

be derived from its structural components: a lipophilic tert-butoxycarbonyl (Boc) group, a polar

aromatic amine, an ether linkage, and an ethyl chain.

Table 2: Predicted Solubility of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
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Solvent Class
Representative
Solvents

Predicted Solubility Rationale

Polar Aprotic
DMSO, DMF,

Acetonitrile
High

The combination of

polar functional

groups and the overall

molecular size

suggests good

solvation in these

solvents.

Chlorinated
Dichloromethane

(DCM), Chloroform
High

The organic nature of

the molecule,

including the Boc

group and aromatic

ring, indicates good

solubility.

Alcohols Methanol, Ethanol Moderate to High

The molecule can act

as both a hydrogen

bond donor and

acceptor, facilitating

solubility in protic

solvents.

Ethers
Tetrahydrofuran

(THF), Diethyl ether
Moderate

The lipophilic

character of the Boc

group and the

aromatic ring should

allow for some

solubility.

Non-Polar Hexane, Toluene Low

The presence of

multiple polar

functional groups

(amine, carbamate,

ether) is expected to

limit solubility in non-

polar solvents.
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Aqueous Water Low to Insoluble

The significant non-

polar surface area

from the Boc group

and the aromatic ring

is likely to make

aqueous solubility

poor. Solubility may

be slightly enhanced

at acidic pH due to the

protonation of the

primary amine.

Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to quantitatively determine the solubility of

tert-Butyl 2-(4-aminophenoxy)ethylcarbamate in various solvents.

Methodology:

Preparation of Saturated Solutions: Add an excess amount of the compound to vials

containing the selected solvents.

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Sample Collection: Centrifuge the vials to pellet the undissolved solid. Carefully collect an

aliquot of the supernatant.

Quantification: Analyze the concentration of the dissolved compound in the supernatant

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Stability Profile
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The stability of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is primarily dictated by its two

main functional groups: the tert-butoxycarbonyl (Boc) protected amine and the aromatic aniline

moiety.

Table 3: Predicted Stability of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate

Condition Predicted Stability
Primary Degradation
Pathway

Acidic (pH < 4) Unstable

Cleavage of the Boc group to

yield the corresponding free

amine, isobutylene, and

carbon dioxide.[3][4]

Neutral (pH 6-8) Generally Stable
Minimal degradation expected

under typical conditions.

Basic (pH > 9) Generally Stable

The Boc group is known to be

stable under most basic

conditions.[5] The aniline

moiety is also generally stable.

Oxidative Potentially Unstable

The primary aromatic amine

(aniline) is susceptible to

oxidation, which can lead to

the formation of colored

impurities.[6]

Thermal Potentially Unstable

The Boc group can be

thermally labile, especially at

elevated temperatures, leading

to deprotection.[7]

Photolytic Potentially Unstable

Aromatic amines can be

susceptible to

photodegradation.

Experimental Protocol for Forced Degradation Studies
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Forced degradation studies are essential to identify potential degradation products and

establish the intrinsic stability of the molecule.

Methodology:

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent

(e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl.

Incubate at room temperature and an elevated temperature (e.g., 60 °C).

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH.

Incubate at room temperature and an elevated temperature (e.g., 60 °C).

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30%

hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated

temperature (e.g., 80 °C).

Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g.,

60 °C).

Photostability: Expose the solid compound and the stock solution to UV and visible light

according to ICH Q1B guidelines.

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and

analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient

elution and PDA detector).

Data Evaluation: Quantify the parent compound and any degradation products. Calculate the

percentage of degradation and, if possible, identify the structure of major degradants using

techniques like LC-MS.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Signaling Pathway Involvement
Given the presence of an aniline-like moiety, tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
or its derivatives could potentially interact with signaling pathways where aniline-based

compounds are known to be active, such as kinase signaling pathways. The following diagram

illustrates a generic kinase signaling pathway that can be targeted by small molecule inhibitors,

a class to which derivatives of this compound could belong.[8][9]
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Caption: Generic Receptor Tyrosine Kinase signaling pathway.
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Experimental Workflow: Application in PROTAC
Synthesis
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a suitable linker for the synthesis of

PROTACs. The following workflow illustrates the general steps for synthesizing a PROTAC

using such a linker.[10][11]
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Start Materials:
- Linker (e.g., title compound)

- E3 Ligase Ligand
- Target Protein Ligand

Step 1: First Coupling Reaction
(Linker + E3 Ligase Ligand)

Purification 1
(e.g., Chromatography)

Step 2: Boc Deprotection
(Acidic Conditions)

Purification 2
(e.g., Chromatography)

Step 3: Second Coupling Reaction
(Linker-Ligand + Target Protein Ligand)

Final Purification
(e.g., HPLC)

Final PROTAC Molecule
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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